Phellodenol B

Descripción

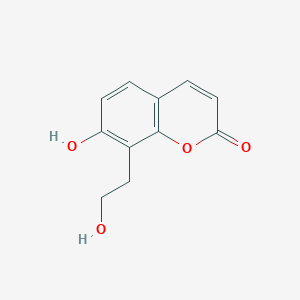

Structure

3D Structure

Propiedades

Número CAS |

612086-87-0 |

|---|---|

Fórmula molecular |

C11H10O4 |

Peso molecular |

206.19 g/mol |

Nombre IUPAC |

7-hydroxy-8-(2-hydroxyethyl)chromen-2-one |

InChI |

InChI=1S/C11H10O4/c12-6-5-8-9(13)3-1-7-2-4-10(14)15-11(7)8/h1-4,12-13H,5-6H2 |

Clave InChI |

SWKJRSKBKHLXMA-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=C(C2=C1C=CC(=O)O2)CCO)O |

Origen del producto |

United States |

Isolation, Detection, and Structural Elucidation Methodologies

Isolation Strategies from Botanical Sources

The initial step in studying Phellodenol B involves its careful extraction and purification from plant material. The primary documented source of this compound is the leaves of Phellodendron amurense var. wilsonii. acs.orgacs.org

Extraction and Partitioning Techniques

The isolation process commences with the extraction of the dried and powdered leaves of Phellodendron amurense var. wilsonii. This is typically achieved by cold maceration with a suitable solvent, such as methanol. Following the initial extraction, the resulting crude extract is subjected to a series of liquid-liquid partitioning steps. This involves concentrating the extract and then sequentially partitioning it against solvents of increasing polarity, such as a mixture of ethyl acetate and water. This partitioning allows for a preliminary separation of compounds based on their differential solubility, with this compound being concentrated in the ethyl acetate-soluble fraction.

Chromatographic Separation Methods

Following initial partitioning, the ethyl acetate-soluble fraction, which contains this compound among other compounds, undergoes further purification using various chromatographic techniques. Column chromatography is a principal method used for this purpose. The stationary phase often consists of silica gel, and the mobile phase is a gradient system of solvents, typically mixtures of chloroform and acetone.

Fractions collected from the column are monitored, often by thin-layer chromatography (TLC), and those containing the target compound are combined. To achieve a high degree of purity, these combined fractions are often subjected to further chromatographic steps. Preparative high-performance liquid chromatography (HPLC) is a powerful technique for the final purification of this compound, yielding the compound in a pure form suitable for structural analysis.

Spectroscopic and Spectrometric Approaches for Structural Elucidation

Once isolated, the precise chemical structure of this compound is determined using a combination of advanced spectroscopic and spectrometric methods. These techniques provide detailed information about the molecule's atomic connectivity, functional groups, and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like this compound. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HMQC, HMBC) NMR experiments are employed to piece together its molecular architecture. acs.orgresearchgate.net

The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms, while the ¹³C NMR spectrum reveals the number and types of carbon atoms in the molecule. acs.orgresearchgate.net Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Multiple Quantum Coherence (HMQC), and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for establishing the connectivity between protons and carbons, ultimately allowing for the complete assignment of the chemical structure. researchgate.net

Table 1: ¹H and ¹³C NMR Spectral Data for this compound

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| 2 | 161.4 | - |

| 3 | 112.9 | 6.26 (1H, d, J = 9.5) |

| 4 | 143.5 | 7.64 (1H, d, J = 9.5) |

| 4a | 112.8 | - |

| 5 | 128.8 | 7.37 (1H, s) |

| 6 | 119.5 | - |

| 7 | 161.0 | - |

| 8 | 101.3 | 6.84 (1H, s) |

| 8a | 156.4 | - |

| 1' | 21.9 | 1.66 (1H, m) |

| 2' | 39.8 | 2.11 (1H, m) |

| 3' | 77.0 | 3.86 (1H, dd, J = 8.0, 2.5) |

| 4' | 29.8 | 1.48 (3H, s) |

| 5' | 25.7 | 1.25 (3H, s) |

| 7-OMe | 55.8 | 3.90 (3H, s) |

Mass Spectrometry (MS) Analysis

Mass spectrometry is utilized to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the molecular formula. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, corroborating the data obtained from NMR spectroscopy. acs.orgresearchgate.net

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration

While the planar structure and relative stereochemistry of this compound can be determined by NMR and MS, establishing its absolute configuration often requires chiroptical methods such as Circular Dichroism (CD) spectroscopy. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. researchgate.net The resulting CD spectrum, with its characteristic positive and negative Cotton effects, can be compared with theoretical calculations or with the spectra of related compounds of known absolute stereochemistry to determine the absolute configuration of the stereocenters within the molecule. For new dihydroflavonols isolated alongside this compound from the same plant source, CD spectroscopy was instrumental in determining the stereochemistry at key positions. acs.orgresearchgate.net

Advanced Analytical Techniques for Identification and Quantification

The identification and quantification of specific phenolic compounds like this compound from complex plant extracts require sophisticated analytical techniques that offer high resolution, sensitivity, and specificity.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of phenolic compounds, including diarylheptanoids. nih.govsci-hub.stnih.govscispace.com It separates compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. The separation is influenced by the compound's polarity, molecular size, and ionic characteristics.

Ultra-Performance Liquid Chromatography (UPLC), a more recent advancement, utilizes columns with smaller particle sizes (typically sub-2 µm). This allows for higher mobile phase linear velocities, resulting in significantly faster analysis times, improved resolution, and greater sensitivity compared to traditional HPLC. nih.govfrontiersin.orgnih.gov UPLC systems are often coupled with mass spectrometry (UPLC-MS) for comprehensive chemical profiling of complex herbal extracts, such as those from Phellodendron chinense. nih.govfrontiersin.orgresearchgate.net

Key Aspects of HPLC/UPLC Analysis for Phenolic Compounds:

Stationary Phases: Reversed-phase columns, such as C18, are most commonly used for separating phenolic compounds due to their ability to effectively retain and separate molecules based on hydrophobicity. nih.govnih.gov

Mobile Phases: A gradient elution is typically employed, using a mixture of an aqueous solvent (often with a small amount of acid like formic or acetic acid to improve peak shape) and an organic solvent like acetonitrile or methanol. nih.govnih.gov The gradient is adjusted to elute compounds with a wide range of polarities.

Detection:

Diode Array Detector (DAD) or Photodiode Array (PDA): This is a common detector that provides UV-Vis spectra for each peak, aiding in the preliminary identification of compound classes based on their chromophores. nih.govnih.gov

Mass Spectrometry (MS): Coupling HPLC or UPLC with a mass spectrometer (LC-MS) provides molecular weight and fragmentation data, which is crucial for the tentative identification and structural elucidation of compounds. sci-hub.stnih.govfrontiersin.orgnih.gov Techniques like Quadrupole Time-of-Flight (Q-TOF) MS offer high mass accuracy for determining elemental compositions. nih.govnih.gov

A validated HPLC-DAD method for the quantification of marker diarylheptanoids in Curcuma comosa demonstrated good linearity (R² > 0.999) and high precision. nih.govjst.go.jp The limits of detection (LOD) and quantification (LOQ) for these compounds were in the range of 0.06–0.22 µg/mL and 0.18–0.69 µg/mL, respectively. nih.govjst.go.jp Similarly, UPLC-Q/TOF-MS has been effectively used to create chemical fingerprints of Phellodendron chinense, allowing for the differentiation between related species based on their chemical profiles. nih.govphcog.com

Table 1: Representative HPLC-DAD Validation Parameters for Diarylheptanoids (Note: This data is for marker diarylheptanoids from Curcuma comosa and is representative of the performance expected for similar compounds like this compound.) nih.govjst.go.jp

| Analyte | Linear Range (µg/mL) | Regression Equation | Correlation Coefficient (R²) | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) |

|---|---|---|---|---|---|---|

| (3S)-1-(3,4-dihydroxyphenyl)-7-phenyl-(6E)-6-hepten-3-ol | 0.25 - 8.00 | y = 20345x + 1548.7 | 0.9998 | 0.06 | 0.18 | 101.54 ± 1.78 |

| (3R)-1,7-diphenyl-(4E,6E)-4,6-heptadien-3-ol | 0.75 - 24.00 | y = 15789x - 2354.1 | 0.9997 | 0.22 | 0.69 | 98.35 ± 1.55 |

| (3S)-1,7-diphenyl-(6E)-6-hepten-3-ol | 0.75 - 24.00 | y = 12547x + 987.6 | 0.9995 | 0.18 | 0.54 | 103.90 ± 1.21 |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. mdpi.comphcog.comnih.gov For non-volatile phenolic compounds like this compound, a derivatization step is typically required to increase their volatility and thermal stability. nih.gov Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common method to convert hydroxyl groups into trimethylsilyl (TMS) ethers, making the compounds suitable for GC analysis. nih.gov

Once volatilized, compounds are separated in a capillary column based on their boiling points and interactions with the stationary phase. The separated compounds then enter the mass spectrometer, which provides a mass spectrum that serves as a molecular fingerprint, allowing for identification by comparison with spectral libraries like NIST. phcog.com

Table 2: Example Compounds Identified in Plant Extracts by GC-MS (Note: This table shows examples of compounds identified in various plant extracts to illustrate the output of GC-MS analysis.) mdpi.comphcog.comresearchgate.net

| Compound Class | Example Compound | Typical Retention Index Range | Key Mass Fragments (m/z) |

|---|---|---|---|

| Fatty Acids | Palmitic acid (as TMS ester) | 1900 - 2000 | 73, 117, 129, 313 [M-15] |

| Phenolic Acids | Ferulic acid (as TMS derivative) | 2100 - 2300 | 73, 323, 338 [M-15], 353 |

| Terpenoids | β-Sitosterol (as TMS ether) | 3000 - 3200 | 73, 129, 396 [M-90], 486 [M] |

| Alkaloids | Caffeine | 1800 - 1900 | 55, 67, 82, 109, 194 [M] |

Electrophoretic Techniques

Capillary Electrophoresis (CE) separates molecules based on their electrophoretic mobility in an electric field applied across a narrow capillary filled with an electrolyte. nih.govoup.com For phenolic compounds, which are often charged at specific pH values, Capillary Zone Electrophoresis (CZE) is a suitable method. nih.govdntb.gov.ua The separation is driven by both the electrophoretic mobility of the analyte and the electroosmotic flow (EOF) of the buffer solution.

Factors influencing CE separation include:

pH of the buffer: This determines the charge state of the phenolic compounds and the magnitude of the EOF.

Applied voltage: Higher voltages can lead to faster separations, but also generate more Joule heating.

Buffer composition: Additives can be used to modify selectivity. For instance, Micellar Electrokinetic Capillary Chromatography (MEKC) uses surfactants to form micelles, allowing for the separation of neutral compounds as well. oup.com

CE offers advantages such as high separation efficiency, short analysis times, and minimal sample and solvent consumption. nih.gov When coupled with mass spectrometry (CE-MS), it provides a powerful tool for the identification of components in complex mixtures. nih.gov A CZE-MS method developed for various phenolic compounds demonstrated limits of detection ranging from 0.004 to 1.9 mg/L, showcasing its high sensitivity. nih.govdntb.gov.ua

Preclinical Biological Activity Profiling

In Vitro Anti-inflammatory Activity Assessments

The anti-inflammatory potential of a compound is often initially evaluated by its ability to modulate key inflammatory pathways in cell-based assays.

A key indicator of inflammation at the cellular level is the production of inflammatory mediators such as nitric oxide (NO) and various pro-inflammatory cytokines. The ability of a test compound to inhibit the production of these mediators in response to an inflammatory stimulus is a common method for assessing anti-inflammatory activity in vitro.

For example, in a typical assay, macrophage cell lines, such as RAW 264.7, are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, leading to the production of NO and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). plos.orgnih.gov The effect of a compound like Phellodenol B would be determined by treating the LPS-stimulated cells with various concentrations of the compound and measuring the subsequent levels of these inflammatory mediators. The concentration at which the compound inhibits 50% of the mediator production is known as the IC₅₀ value, which quantifies its potency. While specific data for this compound is not available, studies on other natural extracts have demonstrated significant inhibition of NO and pro-inflammatory cytokine production in such assays. plos.orgnih.gov

Table 1: Illustrative Data Table for In Vitro Anti-inflammatory Activity This table illustrates how data for this compound would be presented if available.

| Inflammatory Mediator | Assay System | Stimulant | This compound Concentration | % Inhibition | IC₅₀ Value |

|---|---|---|---|---|---|

| Nitric Oxide (NO) | RAW 264.7 Macrophages | LPS | Data not available | Data not available | Data not available |

| TNF-α | RAW 264.7 Macrophages | LPS | Data not available | Data not available | Data not available |

In Vitro Antimicrobial Activity Investigations

The antimicrobial properties of a compound are assessed by its ability to inhibit or kill pathogenic microorganisms.

The antibacterial activity of a compound is typically determined by measuring its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against specific bacterial strains. Staphylococcus aureus, a Gram-positive bacterium, and Salmonella Typhi, a Gram-negative bacterium, are common pathogens used in these assessments. frontiersin.orgnih.gov

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. frontiersin.org The MBC is the lowest concentration that results in bacterial death. These values are crucial for understanding the potency and nature (bacteriostatic vs. bactericidal) of the compound's antimicrobial effect. While extracts from other plants have shown activity against these bacteria, specific MIC or MBC values for this compound are not currently reported in the available literature. mdpi.comresearchgate.net

Table 2: Illustrative Data Table for In Vitro Antibacterial Activity This table illustrates how data for this compound would be presented if available.

| Bacterial Pathogen | Strain | This compound MIC (µg/mL) | This compound MBC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | e.g., ATCC 25923 | Data not available | Data not available |

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis, the causative agent of tuberculosis, necessitates the search for new antitubercular agents. nih.govmdpi.com The in vitro antitubercular activity of a compound is evaluated by determining its MIC against a laboratory strain of M. tuberculosis, such as H37Rv. nih.govgrafiati.com This is often performed using methods like the microplate Alamar blue assay (MABA) or the Resazurin Microplate Assay (REMA). mdpi.comgrafiati.com While some coumarins and extracts from other plants have shown antitubercular activity, there is no specific data available for this compound. grafiati.combibliotekanauki.pl

Table 3: Illustrative Data Table for In Vitro Antitubercular Activity This table illustrates how data for this compound would be presented if available.

| Mycobacterial Strain | Assay Method | This compound MIC (µg/mL) |

|---|

Antioxidant Activity Studies

Antioxidant activity is a measure of a compound's ability to neutralize harmful free radicals, which are implicated in various diseases.

A common method to assess the free radical scavenging capacity of a compound is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. nih.gov DPPH is a stable free radical that has a deep violet color in solution. When it reacts with an antioxidant, it is reduced, and the color changes to a pale yellow. The degree of discoloration, measured by a spectrophotometer, indicates the scavenging potential of the compound. The results are often expressed as the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals. nih.govmdpi.com While extracts of Phellodendron amurense have demonstrated antioxidant activity, specific DPPH scavenging IC₅₀ values for this compound are not found in the reviewed literature. mdpi.comfrontiersin.org

Table 4: Illustrative Data Table for DPPH Radical Scavenging Activity This table illustrates how data for this compound would be presented if available.

| Assay | This compound IC₅₀ (µg/mL) | Positive Control (e.g., Ascorbic Acid) IC₅₀ (µg/mL) |

|---|

Antiviral Activity Research (e.g., Anti-HIV Potential)

This compound is a coumarin (B35378) derivative isolated from plants of the Phellodendron genus. While research into its specific antiviral properties is not extensive, its chemical class and the antiviral activities of co-occurring compounds have prompted investigations into its potential. Notably, coumarins as a group have been a subject of interest in anti-HIV research. termedia.plnih.gov

Studies on extracts from Phellodendron amurense, the plant source of this compound, have demonstrated broad-spectrum antiviral activities. nih.gov For instance, an aqueous extract of Cortex Phellodendri was found to inhibit a range of viruses by inducing a type I interferon-mediated antiviral state in cells. nih.gov While these findings relate to a crude extract containing numerous compounds, including alkaloids like berberine, they provide a basis for exploring the antiviral potential of individual constituents like this compound. nih.gov

Research on related compounds offers further context. For example, other C6-terpenoid coumarins have shown moderate anti-HIV activity. nih.govresearchgate.netresearchgate.net Although direct data on this compound's anti-HIV efficacy is limited in the reviewed literature, the activity of structurally similar molecules underscores the rationale for its inclusion in antiviral screening programs.

| Compound/Extract | Virus | Key Finding | Reference |

| Cortex Phellodendri Aqueous Extract | Broad-spectrum (VSV-GFP, HSV-GFP, H3-GFP, EV-71) | Induces type I IFN stimulation, leading to an antiviral state. | nih.gov |

| C6-terpenoid coumarins (general) | HIV | Characterized by moderate anti-HIV activity (3-8 µM). | nih.govresearchgate.net |

Enzyme Inhibitory Activity Evaluations (e.g., Antityrosinase activity, bacterial enzyme targets)

The enzyme inhibitory potential of this compound has been a key focus of its preclinical evaluation. This research is largely centered on its effects on tyrosinase, an important enzyme in melanogenesis, and its potential to inhibit bacterial enzymes.

One of the notable activities of this compound is its ability to inhibit tyrosinase. capes.gov.brnih.gov this compound, isolated from the leaves of Phellodendron amurense var. wilsonii, was evaluated for its antityrosinase properties. capes.gov.brnih.govacs.org Such inhibitory activity suggests potential applications in the development of skin-lightening agents or treatments for hyperpigmentation disorders.

Beyond tyrosinase, the broader class of phenolic compounds, to which this compound belongs, has been studied for inhibition of various bacterial enzymes. nih.gov For example, phenols can inhibit bacterial carbonic anhydrases, which are essential for the survival of certain pathogenic bacteria. nih.gov While specific studies targeting this compound against a wide range of bacterial enzymes are not extensively documented, the known antibacterial activity of Phellodendron extracts suggests that their constituent compounds may act on various bacterial targets. researchgate.net Some research points to the potential of compounds from this genus to bind to bacterial enzymes like beta-hydroxy acyl dehydratase and tyrosyl-tRNA synthetase, which are crucial for bacterial viability. researchgate.net

| Enzyme Target | Compound | Source | Inhibitory Activity | Reference |

| Tyrosinase | This compound | Phellodendron amurense var. wilsonii | Described as having antityrosinase activity. | capes.gov.brnih.gov |

| Bacterial Carbonic Anhydrases | Phenols (general class) | N/A | Effective inhibitors, suggesting a potential mechanism for antibacterial action. | nih.gov |

| Beta-hydroxy acyl dehydratase, Tyrosyl-tRNA synthetase | Compounds from Phellodendron | Phellodendron amurense | Justified as potential binding targets based on structure-activity relationships. | researchgate.net |

Other Investigated Biological Activities in Preclinical Systems

In addition to its antiviral and enzyme inhibitory activities, this compound and its source plant have been investigated for other biological effects in preclinical models. The most prominent of these is antioxidant activity.

This compound was isolated as part of a study on the constituents of Phellodendron amurense var. wilsonii that also described the antioxidant activities of the isolated compounds. capes.gov.brnih.govacs.org The antioxidant potential is a common feature of phenolic compounds, which can neutralize free radicals and reduce oxidative stress, a key factor in numerous chronic diseases.

Furthermore, extracts from Phellodendron species are known to possess anti-inflammatory properties. researchgate.net While the specific contribution of this compound to this effect is not always delineated, the anti-inflammatory activity of the crude extracts provides a rationale for investigating the individual components. For example, some prenylated coumarins have demonstrated notable inhibitory effects on nitric oxide (NO) production in mouse macrophage cells. researchgate.net

| Biological Activity | Compound/Extract | Key Finding | Reference |

| Antioxidant | This compound | Investigated and described as having antioxidant activity. | capes.gov.brnih.gov |

| Anti-inflammatory | Prenylated coumarins (general) | Displayed notable inhibitory effects against nitric oxide (NO) production. | researchgate.net |

Molecular and Cellular Mechanisms of Action

Elucidation of Specific Molecular Targets

The precise molecular targets of Phellodenol B are not yet fully characterized. However, initial screenings and encyclopedic entries of traditional Chinese medicines have pointed towards potential interactions with certain enzymes and receptors.

Currently, there is a lack of specific studies detailing the kinetic inhibition of enzymes by this compound. While extracts from Phellodendron amurense containing a variety of compounds have been shown to possess enzyme-inhibiting properties, such as against α-glucosidase, the specific contribution and mechanism of this compound to this activity have not been isolated and studied in detail. researchgate.netresearchgate.net The available literature does not provide data on specific enzyme targets or the kinetics of inhibition for this particular compound.

Preliminary information suggests that this compound may interact with several receptor types. One comprehensive encyclopedia of traditional Chinese medicines lists it as a potential inhibitor of 5-HT (serotonin), D (dopamine), and M (muscarinic) receptors. epdf.pub Additionally, there is a mention of it acting as a TGF-β1 (Transforming growth factor-beta 1) antagonist, which would involve inhibiting the binding of TGF-β1 to its receptor. nzdr.ru However, these assertions are not yet supported by detailed receptor binding assays or modulation studies to determine binding affinities and the specific nature of the interaction (e.g., competitive, non-competitive).

| Potential Receptor Target | Implied Activity |

| 5-HT (Serotonin) Receptors | Inhibitor epdf.pub |

| D (Dopamine) Receptors | Inhibitor epdf.pub |

| M (Muscarinic) Receptors | Inhibitor epdf.pub |

| TGF-β1 Receptor | Antagonist nzdr.ru |

Perturbation of Intracellular Signaling Pathways

The effects of this compound on intracellular signaling pathways are inferred from the activities of broader plant extracts containing this compound. Extracts of Phellodendron amurense have been noted to down-regulate signaling pathways such as the ERK1/2, JNK, and p38 MAP kinase pathways. raysahelian.com However, direct evidence specifically linking this compound to the modulation of these or other pathways is currently not available in the scientific literature.

Due to the lack of studies specifically investigating the impact of this compound on signaling cascades, there is no information available on its effects on specific pathway components or downstream effectors. Research on related compounds and extracts suggests that pathways like the MAPK and PI3K/Akt are common targets for natural products, but this has not been confirmed for this compound. researchgate.netresearchgate.netresearchgate.net

Impact on Cellular Processes and Homeostasis

The most direct evidence for the biological activity of this compound at the cellular level comes from studies on its cytotoxic and cytostatic effects. It has been identified as a "cell division arrester". epdf.pub This activity is consistent with observations of its impact on fundamental cellular processes.

| Cellular Process | Observed Effect of this compound | Affected Cell Line |

| Cell Division | Arrest of cell division epdf.pub | Xenopus laevis (blastular stage) epdf.pub |

| Macromolecular Biosynthesis | Inhibition | General |

| DNA Biosynthesis | Inhibition by blocking thymidine (B127349) uptake | HL-60 (human promyelocytic leukemia) researchgate.net |

Structure Activity Relationship Sar Studies

Identification of Key Structural Determinants for Biological Efficacy

The biological activity of Phellodenol B, a dimeric coumarin (B35378), is intrinsically linked to its unique and complex chemical architecture. The fundamental structural unit is the coumarin core, a benzopyrone system that is a common scaffold in many biologically active natural products. The dimerization of two coumarin units through a cyclobutane (B1203170) ring is a distinguishing feature of this compound and is considered a critical determinant of its bioactivity profile.

The arrangement of substituents on the aromatic rings of the coumarin moieties also plays a pivotal role. Specifically, the presence and positioning of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups are key to the molecule's electronic and steric properties, which in turn influence its ability to bind to target proteins and exert its effects. In related monomeric coumarins like scopoletin (B1681571) and umbelliferone (B1683723), the pattern of hydroxylation and methoxylation is known to significantly impact their antioxidant, anti-inflammatory, and antimicrobial activities. nih.govrdd.edu.iq For instance, the presence of a hydroxyl group at the C7 position of the coumarin ring is often associated with potent antioxidant activity.

Furthermore, the stereochemistry of the cyclobutane ring, formed by the photodimerization of two precursor coumarins, introduces specific three-dimensional conformations that are likely essential for fitting into the binding pockets of its molecular targets. The rigidity of this central ring system, in contrast to more flexible linkers, may confer a higher degree of selectivity for its biological partners.

Influence of Functional Group Modifications on Activity and Selectivity

Modifications of the functional groups on the this compound scaffold can lead to significant changes in its biological activity and selectivity. The hydroxyl and methoxy groups are primary targets for such modifications due to their influence on the molecule's polarity, hydrogen bonding capacity, and metabolic stability.

Hydroxyl Groups: The phenolic hydroxyl groups are often involved in hydrogen bonding interactions with amino acid residues in the active sites of enzymes or receptors. physicsandmathstutor.com Their acidity and potential to act as hydrogen bond donors are critical. Esterification or etherification of these hydroxyl groups would be expected to alter the molecule's binding affinity and pharmacokinetic properties. For example, replacing a hydroxyl group with a methoxy group can increase lipophilicity, potentially enhancing cell membrane permeability. Conversely, demethylation of a methoxy group to a hydroxyl group can increase polarity and hydrogen bonding potential. Studies on other coumarins have shown that the presence and location of free hydroxyl groups are often crucial for activities like radical scavenging.

Dimeric Linkage: The cyclobutane ring is a key structural feature. Altering this linkage, for instance, by synthesizing analogs with different linker lengths or chemical compositions, would likely have a profound impact on biological activity. The rigidity and stereochemistry of this ring system are thought to be important for pre-organizing the two coumarin units in a specific spatial orientation for optimal target interaction.

| Compound/Analog | Modification from this compound | Predicted Impact on Activity/Selectivity |

| This compound | - | - |

| Analog 1 | Esterification of one or more -OH groups | Decreased hydrogen bonding, increased lipophilicity, potential for altered binding affinity and cell permeability. |

| Analog 2 | Demethylation of one or more -OCH3 groups | Increased polarity, enhanced hydrogen bonding potential, likely to affect target interaction and solubility. |

| Analog 3 | Modification of the cyclobutane linker | Altered spatial orientation of coumarin units, significant impact on binding to target sites expected. |

| Analog 4 | Introduction of new substituents on the aromatic rings | Modified electronic and steric properties, potential for new interactions with biological targets. |

Computational Approaches in SAR Analysis (e.g., Molecular Docking, QSAR Modeling)

Computational methods are invaluable tools for elucidating the SAR of complex molecules like this compound, offering insights that can guide the synthesis of more potent and selective analogs. nih.govmdpi.com

Molecular Docking: This technique can be used to predict the binding orientation and affinity of this compound and its derivatives within the active site of a specific biological target. frontiersin.org By modeling the interactions between the ligand and the protein, researchers can identify key amino acid residues that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the molecule. nih.gov For this compound, docking studies could reveal how the two coumarin moieties and their substituents fit into the binding pocket and which functional groups are most critical for a strong interaction. This information is instrumental in designing modifications that could enhance binding affinity.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. jchemlett.com For a set of this compound analogs, various physicochemical descriptors (e.g., lipophilicity, electronic properties, steric parameters) would be calculated and correlated with their measured biological activities. rsc.org The resulting QSAR model can then be used to predict the activity of novel, unsynthesized derivatives, thereby prioritizing the most promising candidates for synthesis and testing. nih.gov This approach helps in understanding which molecular properties are most influential for the desired biological effect. For instance, a QSAR model might reveal that a certain level of lipophilicity combined with a specific electronic distribution is optimal for the activity of this compound analogs.

These computational approaches, when used in conjunction with experimental studies, can significantly accelerate the process of drug discovery and development by providing a rational basis for the design of new therapeutic agents based on the this compound scaffold.

Biosynthesis of Phellodenol B

Identification of Metabolic Precursors

The biosynthesis of Phellodenol B, like other coumarins, originates from the primary metabolic pathway of shikimic acid, which provides the essential aromatic amino acid precursors. nih.gov The core carbon skeleton is derived from L-phenylalanine, and in some instances, L-tyrosine can also serve as the initial substrate. wikipedia.org

The general phenylpropanoid pathway commences with the deamination of L-phenylalanine to form cinnamic acid. nih.gov This is a critical entry point for the synthesis of a multitude of phenolic compounds. Subsequent hydroxylation of cinnamic acid yields p-coumaric acid, a central intermediate in the pathway leading to various classes of secondary metabolites, including flavonoids and lignins, in addition to coumarins. nih.gov These initial precursors are universal building blocks for the biosynthesis of the coumarin (B35378) scaffold.

Enzymatic Steps and Pathway Elucidation

The conversion of the primary metabolic precursors into the characteristic benzopyrone structure of coumarins involves a series of well-defined enzymatic reactions. The pathway can be broadly divided into the formation of the core coumarin ring and subsequent decorative modifications that give rise to the structural diversity observed in this class of compounds.

The critical step in the biosynthesis of simple coumarins is the ortho-hydroxylation of a cinnamic acid derivative. This is followed by a trans-cis isomerization of the side chain and subsequent lactonization to form the coumarin ring. For many coumarins, this proceeds via the intermediate p-coumaroyl-CoA.

Characterization of Key Biosynthetic Enzymes

The biosynthesis of the coumarin nucleus and its subsequent modifications are catalyzed by several key enzymes:

Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the initial and rate-limiting step of the phenylpropanoid pathway, the non-oxidative deamination of L-phenylalanine to yield cinnamic acid. nih.gov

Cinnamate-4-hydroxylase (C4H): A cytochrome P450-dependent monooxygenase, C4H, introduces a hydroxyl group at the para-position of the phenyl ring of cinnamic acid to produce p-coumaric acid. wikipedia.org

4-Coumarate:CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it to coenzyme A, forming p-coumaroyl-CoA, a key intermediate for various downstream pathways.

p-Coumaroyl-CoA 2'-hydroxylase (C2'H): This is a crucial enzyme in the coumarin branch of the phenylpropanoid pathway. It catalyzes the ortho-hydroxylation of p-coumaroyl-CoA, which is a pivotal step leading to the formation of the coumarin lactone ring.

O-methyltransferases (OMTs): These enzymes are responsible for the methylation of hydroxyl groups on the coumarin nucleus, contributing to the structural diversity of these compounds. Caffeic acid O-methyltransferase (COMT) and caffeoyl-CoA O-methyltransferase (CCoAOMT) are examples of enzymes that can be involved in these modifications.

Genetic Basis of Biosynthetic Pathways in Source Organisms

The genes encoding the biosynthetic enzymes for coumarin production are well-documented in several plant species. The expression of these genes is often regulated in a coordinated manner and can be induced by various developmental and environmental cues, such as pathogen attack or nutrient deficiency.

Transcription factors, particularly those from the MYB family, have been shown to play a significant role in regulating the expression of genes involved in the phenylpropanoid and coumarin biosynthetic pathways. These regulatory proteins can bind to specific promoter regions of the biosynthetic genes, thereby activating or repressing their transcription. The presence of specific cis-regulatory elements in the promoter regions of these genes allows for their coordinated expression.

Comparative Biosynthesis within the Coumarin Class

The biosynthesis of this compound is believed to follow the general pathway established for simple coumarins. The core structure is assembled via the phenylpropanoid pathway, leading to a central coumarin intermediate such as umbelliferone (B1683723). The specific identity of this compound would then arise from a series of subsequent modifications to this core structure.

These modifications, often referred to as "decorating" steps, typically involve hydroxylation, methylation, and glycosylation reactions. The specific pattern of these modifications is what differentiates the vast number of coumarin derivatives found in nature. For instance, the biosynthesis of scopoletin (B1681571) involves the hydroxylation and subsequent methylation of the umbelliferone precursor. Similarly, the formation of more complex coumarins, such as furanocoumarins and pyranocoumarins, involves additional enzymatic steps that modify the basic coumarin skeleton.

While the precise sequence of these final tailoring steps for this compound has not been experimentally determined, it is highly probable that its biosynthesis involves a specific set of hydroxylases, methyltransferases, and potentially other enzymes that act on a common coumarin precursor. The identification and characterization of these specific enzymes would be necessary to fully elucidate the complete biosynthetic pathway of this compound.

Chemical Synthesis Strategies

Total Synthesis Approaches for Phellodenol B

The total synthesis of this compound, which has the chemical structure of 7-hydroxy-8-(2-hydroxyethyl)chromen-2-one, can be conceptually approached through established methods for coumarin (B35378) ring formation, followed by the introduction or modification of substituents. A key strategy for constructing the coumarin core is the Pechmann condensation. mdpi.comnih.gov This reaction typically involves the condensation of a phenol (B47542) with a β-ketoester under acidic conditions.

For the synthesis of this compound, a plausible starting material would be pyrogallol (B1678534) (1,2,3-trihydroxybenzene). The reaction of pyrogallol with a suitable β-ketoester, such as ethyl 4-hydroxyacetoacetate, in the presence of an acid catalyst like scandium(III) triflate (Sc(OTf)₃), could yield the 7,8-dihydroxycoumarin skeleton. mdpi.com The subsequent introduction of the 2-hydroxyethyl group at the C8 position would be a critical step. This could potentially be achieved through a multi-step process involving formylation of the C8 position followed by reduction and subsequent manipulation to form the hydroxyethyl (B10761427) side chain.

An alternative strategy for the coumarin core involves the Perkin reaction, which utilizes a salicylaldehyde (B1680747) derivative and an acid anhydride (B1165640). jmchemsci.comijcce.ac.ir Another approach is the Knoevenagel condensation of a 2-hydroxybenzaldehyde with a compound containing an active methylene (B1212753) group. jmchemsci.comijcce.ac.ir The Wittig reaction also presents a viable route for the formation of the coumarin ring system from an o-hydroxybenzaldehyde. ijcce.ac.ir

A summary of potential starting materials and key reactions for the total synthesis of the this compound core is presented below:

| Starting Material | Key Reaction | Product Core | Reference |

| Pyrogallol | Pechmann Condensation | 7,8-Dihydroxycoumarin | mdpi.com |

| Substituted Salicylaldehyde | Perkin Reaction | Coumarin | jmchemsci.comijcce.ac.ir |

| 2-Hydroxybenzaldehyde | Knoevenagel Condensation | Coumarin | jmchemsci.comijcce.ac.ir |

| o-Hydroxybenzaldehyde | Wittig Reaction | Coumarin | ijcce.ac.ir |

Semisynthesis from Related Natural Products

Semisynthesis, which starts from naturally occurring compounds, offers an alternative and often more efficient route to complex molecules like this compound. researchgate.net Given that this compound is isolated from Phellodendron amurense, other abundant coumarins or phenolic compounds from this or other natural sources could serve as starting materials. researchgate.netacs.org

A feasible semisynthetic strategy could involve the chemical modification of a more readily available natural coumarin that shares the 7,8-dioxygenated pattern. For instance, daphnetin (B354214) (7,8-dihydroxycoumarin) is a naturally occurring coumarin that could be a prime candidate for semisynthesis. nih.gov The challenge would lie in the selective functionalization of the C8 position to introduce the 2-hydroxyethyl group. This might involve protecting the hydroxyl groups, followed by a regioselective C-alkylation or acylation-reduction sequence at the C8 position.

The modification of phenolic hydroxyl groups in natural coumarins has been shown to significantly impact their biological activities. pjmhsonline.comnih.gov This highlights the importance of developing selective synthetic methods to modify these functional groups. The alkylation of phenolic hydroxyls, for example, can be achieved using alkyl halides in the presence of a base like potassium carbonate. pjmhsonline.com Such reactions could be adapted to introduce the desired side chain onto a suitable coumarin precursor.

Key considerations for a semisynthetic approach to this compound:

| Precursor Type | Potential Starting Material | Key Transformation | Reference |

| Natural Coumarin | Daphnetin (7,8-dihydroxycoumarin) | C8-alkylation/functionalization | nih.gov |

| Natural Phenolic | Hydroxycinnamic acid derivatives | Cyclization and functionalization | jmchemsci.com |

Synthetic Routes to this compound Analogs and Derivatives

The synthesis of analogs and derivatives of this compound is essential for structure-activity relationship (SAR) studies, which can help in identifying compounds with enhanced or modified biological activities. Synthetic strategies for creating these analogs often involve modifying the substituents on the coumarin core or altering the side chain.

Derivatives can be synthesized by modifying the hydroxyl groups of this compound. For example, acylation of the hydroxyl groups at the C7 and C8 positions can be achieved using acetic anhydride or other acylating agents, which has been shown to alter the biological activity of related 7,8-dihydroxycoumarins. mdpi.com Etherification of the phenolic hydroxyl groups is another common modification. pjmhsonline.com

The synthesis of analogs can be accomplished by utilizing different starting materials in the initial condensation reactions. For instance, in a Pechmann condensation, varying the β-ketoester can lead to different substituents at the C4 position of the coumarin ring. mdpi.comfrontiersin.org Similarly, using substituted phenols would result in analogs with different substitution patterns on the benzene (B151609) ring.

The synthesis of various functionalized coumarins has been extensively reported, providing a toolbox for creating a diverse library of this compound analogs. nih.govrsc.orgnih.gov These methods include multicomponent reactions and the use of various catalysts to achieve high yields and selectivity. nih.gov

Examples of Synthetic Modifications for this compound Analogs:

| Modification Site | Reaction Type | Potential Reagents | Resulting Analog Feature | Reference |

| C7/C8-hydroxyls | Acylation | Acetic anhydride, propionic anhydride | Ester derivatives | mdpi.com |

| C7-hydroxyl | Etherification | Alkyl halides, benzyl (B1604629) halides | Ether derivatives | nih.govpjmhsonline.com |

| C4 position | Pechmann Condensation | Various β-ketoesters | C4-substituted analogs | mdpi.comfrontiersin.org |

| Benzene ring | Pechmann Condensation | Substituted phenols | Varied substitution on the aromatic ring | frontiersin.org |

Pharmacokinetics and Metabolic Fate in Preclinical Models

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in In Vivo Systems

Currently, there is a notable absence of specific in vivo ADME studies for Phellodenol B in the scientific literature. However, general knowledge of the pharmacokinetic profiles of coumarins and other phytochemicals from Phellodendron amurense can offer predictive insights.

For instance, studies on other compounds from Phellodendron amurense, such as the alkaloid phellodendrine (B48772), have been conducted in rats. researchgate.net These studies, utilizing advanced analytical techniques like ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS), provide a framework for how components of this plant are absorbed and distributed in various tissues. researchgate.net A study on phellodendrine after intravenous administration in rats showed it was rapidly eliminated from plasma and distributed to most tissues, with the highest concentrations found in the kidney. researchgate.net

Furthermore, research on the dermal absorption of coumarin (B35378) in rats and humans has shown it to be quickly absorbed, distributed, and subsequently excreted. nih.gov While the route of administration significantly impacts ADME profiles, these studies underscore the systemic availability of coumarin-type compounds. The lipophilicity of this compound, a characteristic of many coumarins, would suggest a tendency for absorption across biological membranes.

The distribution of a compound is influenced by its physicochemical properties. Lipid-soluble compounds often exhibit wider distribution in tissues. Without specific data for this compound, it is hypothesized that it would distribute to various organs, with potential accumulation in tissues based on its specific affinity and transport mechanisms.

Identification and Characterization of Major Metabolites

Direct identification and characterization of the major metabolites of this compound from in vivo systems have not been reported. However, the metabolism of structurally similar coumarins has been investigated, providing a predictive blueprint for this compound's biotransformation.

The metabolic fate of coumarins typically involves Phase I and Phase II reactions, leading to the formation of more polar and readily excretable metabolites. Studies on other coumarins have shown that hydroxylation, glucuronidation, and sulfonation are common metabolic pathways. researchgate.net For example, the in vivo metabolism of three coumarins from Chimonanthi Radix in rats identified eleven metabolites, with glucuronidation and sulfonation being major transformation routes. researchgate.net Similarly, the metabolism of coumarin itself in humans primarily yields 7-hydroxycoumarin glucuronide and 7-hydroxycoumarin sulfate (B86663). nih.gov

It is therefore highly probable that this compound undergoes similar metabolic transformations. The primary sites of metabolism are expected to be the liver and, to a lesser extent, the intestine, where a host of metabolic enzymes are present. researchgate.net

Role of Metabolic Enzymes in Biotransformation

The biotransformation of xenobiotics like this compound is catalyzed by a superfamily of enzymes, primarily the Cytochrome P450 (CYP450) system for Phase I reactions and various transferases for Phase II conjugation.

Phase I reactions, such as oxidation, reduction, and hydrolysis, introduce or expose functional groups on the parent molecule. For coumarins, CYP450 enzymes are instrumental in hydroxylation reactions. While the specific CYP isozymes responsible for this compound metabolism are unknown, various CYPs are known to metabolize coumarins.

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion. The key enzymes in this phase include UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs). Given the prevalence of glucuronide and sulfate conjugates in the metabolism of other coumarins, it is highly likely that UGTs and SULTs play a crucial role in the biotransformation of this compound. nih.govresearchgate.net

The following table summarizes the likely enzymatic players in the metabolism of this compound, based on general coumarin metabolism.

| Metabolic Phase | Enzyme Family | Probable Role in this compound Metabolism |

| Phase I | Cytochrome P450 (CYP450) | Hydroxylation of the coumarin core and/or its side chains. |

| Phase II | UDP-glucuronosyltransferases (UGTs) | Conjugation with glucuronic acid to form glucuronide metabolites. |

| Phase II | Sulfotransferases (SULTs) | Conjugation with a sulfonate group to form sulfate metabolites. |

Excretion Pathways and Metabolite Clearance

The final stage of the pharmacokinetic journey is the excretion of the compound and its metabolites from the body. Based on studies of other coumarins and phytochemicals, the primary routes of excretion for this compound metabolites are expected to be through urine and feces. nih.gov

The polar metabolites formed during Phase II metabolism are typically cleared from the bloodstream by the kidneys and excreted in the urine. Biliary excretion into the feces is another significant pathway, particularly for larger molecular weight conjugates. A study on coumarin showed that while both rats and humans excrete the compound and its metabolites in urine and feces, the proportion varies between species, with fecal excretion being more significant in rats. nih.gov

The rate of clearance of this compound and its metabolites would depend on various factors, including the efficiency of the metabolic enzymes and the transporters involved in renal and biliary excretion. Without specific data, the plasma half-life of this compound remains undetermined.

Advanced Methodologies in Phellodenol B Research

Omics Technologies for Comprehensive Biological Profiling (e.g., Metabolomics, Proteomics)

Omics technologies offer a holistic view of the dynamic changes occurring within a biological system in response to a specific stimulus, such as the introduction of a compound like Phellodenol B. By simultaneously analyzing a large number of molecules, these approaches can uncover novel mechanisms of action and identify biomarkers.

Metabolomics: This field involves the comprehensive analysis of all metabolites within a biological sample. mdpi.comnih.gov Untargeted metabolomics, in particular, is a powerful hypothesis-generating tool that aims to capture the entirety of the metabolome. mdpi.com In the context of this compound research, metabolomic profiling of cells or tissues treated with the compound can reveal alterations in metabolic pathways. researchgate.net Techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are central to these analyses, allowing for the separation and identification of a wide array of small molecules. nih.govmdpi.com For instance, a study on plant extracts uses these methods to create a detailed chemical inventory. frontiersin.org

A hypothetical metabolomics study on cancer cells treated with this compound might reveal the changes summarized in the table below. Such data would be generated by comparing the metabolite profiles of treated cells to untreated controls, with statistical analysis identifying significantly altered metabolites. frontiersin.org

Table 1: Illustrative Metabolomic Changes in Cancer Cells Treated with this compound

| Metabolic Pathway | Metabolite | Fold Change (Treated vs. Control) | P-value | Potential Implication |

|---|---|---|---|---|

| Glycolysis | Lactate | -2.5 | <0.01 | Inhibition of anaerobic glycolysis |

| Pentose Phosphate Pathway | Ribose-5-phosphate | -1.8 | <0.05 | Reduced nucleotide synthesis |

| TCA Cycle | Citrate | +1.5 | <0.05 | Alteration in energy metabolism |

| Fatty Acid Synthesis | Palmitic Acid | -3.0 | <0.001 | Inhibition of lipid synthesis |

| Amino Acid Metabolism | Glutamine | -2.1 | <0.01 | Disruption of anaplerotic pathways |

Proteomics: Proteomics focuses on the large-scale study of proteins, their expression levels, modifications, and interactions. agresearch.co.nz When cells are exposed to a compound like this compound, changes in the proteome can pinpoint the proteins and pathways that are directly or indirectly affected. frontiersin.org Shotgun proteomics using techniques like label-free quantification (LFQ) or isobaric tagging (e.g., TMT) coupled with high-resolution mass spectrometry allows for the identification and quantification of thousands of proteins in a single experiment. nih.govnih.gov

For example, a proteomic analysis of hepatic stellate cells following activation revealed significant changes in proteins related to cell cycle control and migration. mdpi.com A similar study on this compound could elucidate its mechanism of action. The following table illustrates potential proteomic changes in cells treated with this compound, based on common findings in proteomics studies of bioactive compounds. plos.orgnih.gov

Table 2: Representative Proteomic Alterations in Response to this compound Treatment

| Protein | Cellular Function | Fold Change (Treated vs. Control) | Significance | Potential Biological Effect |

|---|---|---|---|---|

| Cyclin D1 | Cell Cycle Regulation | -3.2 | High | Cell cycle arrest at G1 phase |

| Caspase-3 (cleaved) | Apoptosis | +4.5 | High | Induction of programmed cell death |

| HSP70 | Stress Response | +2.1 | Moderate | Cellular stress |

| NF-κB p65 | Inflammation/Survival | -2.8 | High | Anti-inflammatory effect |

| VEGF | Angiogenesis | -3.5 | High | Inhibition of blood vessel formation |

Advanced Imaging Techniques for Subcellular Localization and Target Engagement

To understand how this compound exerts its effects, it is crucial to determine where it localizes within the cell and which molecules it directly interacts with. Advanced imaging techniques provide the spatial and temporal resolution needed to answer these questions.

Subcellular Localization: Fluorescence microscopy, particularly confocal microscopy, is a powerful tool for visualizing the distribution of molecules within cells with high resolution. azolifesciences.comntu.edu.sg To track this compound, it could be chemically modified with a fluorescent tag, although this approach carries the risk of altering its biological activity. An alternative is to use intrinsic fluorescence if the compound possesses suitable properties. By co-staining with fluorescent markers for specific organelles (e.g., mitochondria, endoplasmic reticulum, nucleus), the precise subcellular location of this compound can be determined. ugr.esnih.govresearchgate.net

Target Engagement: Confirming that a compound binds to its intended target within a living cell is a critical step in drug discovery. openlabnotebooks.org Several advanced techniques can be employed for this purpose:

Förster Resonance Energy Transfer (FRET): FRET is a distance-dependent interaction between two fluorophores, a donor and an acceptor. wikipedia.orgevidentscientific.com If this compound can be fluorescently labeled (becoming the acceptor), and its putative protein target is fused to a fluorescent protein (the donor), a FRET signal will be generated upon binding, indicating that the two molecules are in very close proximity (typically less than 10 nm). celtarys.comnih.govmdpi.com This technique allows for real-time monitoring of target engagement in live cells. nih.gov

Cellular Thermal Shift Assay (CETSA): CETSA is based on the principle that the binding of a ligand, such as this compound, can stabilize its target protein, leading to an increase in the protein's melting temperature. univr.itwikipedia.org In a typical CETSA experiment, cells are treated with the compound, heated to various temperatures, and the amount of remaining soluble target protein is quantified, often by Western blot or immuno-based assays. nih.govfrontiersin.orgnih.gov A shift in the melting curve in the presence of the compound confirms target engagement. nih.gov

Table 3: Hypothetical CETSA Data for a Putative Target of this compound

| Temperature (°C) | % Soluble Target (Control) | % Soluble Target (with this compound) |

|---|---|---|

| 45 | 100 | 100 |

| 50 | 85 | 98 |

| 55 | 50 | 80 |

| 60 | 20 | 55 |

| 65 | 5 | 25 |

This illustrative data shows a rightward shift in the melting curve, indicating stabilization of the target protein by this compound.

High-Throughput Screening Platforms for Derivative Discovery

To improve the potency, selectivity, or pharmacokinetic properties of a lead compound like this compound, medicinal chemists often synthesize and screen a library of its derivatives. High-throughput screening (HTS) platforms automate this process, allowing for the rapid testing of thousands or even millions of compounds. wikipedia.org

HTS involves the use of robotics, liquid handling systems, and sensitive detectors to perform a large number of assays in parallel, typically in microplate format (e.g., 384- or 1536-well plates). wikipedia.org The development of a robust and miniaturized assay that reflects the biological activity of interest is a prerequisite for a successful HTS campaign. nih.gov For this compound, this could be an enzyme inhibition assay, a cell viability assay, or a reporter gene assay.

The process of discovering derivatives through HTS generally follows these steps:

Library Design and Synthesis: A library of compounds structurally related to this compound is created. This can be achieved through combinatorial chemistry, where different chemical building blocks are systematically combined to generate a large number of diverse structures. scielo.br Natural product-like libraries are often used as a starting point. lifechemicals.comasinex.comtargetmol.com

Primary Screen: The entire compound library is tested at a single concentration in the primary assay to identify "hits"—compounds that show activity above a certain threshold. nih.govnih.gov

Hit Confirmation and Dose-Response Analysis: The activity of the initial hits is confirmed by re-testing. Subsequently, a dose-response curve is generated for each confirmed hit to determine its potency (e.g., IC50 or EC50).

Secondary Assays and SAR Analysis: Confirmed hits are further evaluated in a panel of secondary assays to assess their selectivity and to rule out non-specific mechanisms of action. The relationship between the chemical structure and biological activity (Structure-Activity Relationship, SAR) is then analyzed to guide the design of the next generation of more potent and specific derivatives.

Table 4: Illustrative High-Throughput Screening Campaign for this compound Derivatives

| Screening Phase | Number of Compounds Tested | Key Activity Measured | Outcome |

|---|---|---|---|

| Primary Screen | 50,000 | % Inhibition at 10 µM | 500 initial hits (>50% inhibition) |

| Hit Confirmation | 500 | % Inhibition at 10 µM | 450 confirmed hits |

| Dose-Response | 450 | IC50 (µM) | 50 compounds with IC50 < 1 µM |

| Secondary Assays (Selectivity) | 50 | Activity against related targets | 5 lead compounds with >10-fold selectivity |

Future Research Directions and Unaddressed Gaps

Exploration of Novel Biological Activities and Therapeutic Applications

The current understanding of Phellodenol B's biological activities is limited. While its parent class, coumarins, is known for a wide range of pharmacological effects including anti-inflammatory, antimicrobial, and anticancer activities, specific data for this compound is sparse. researchgate.netiau.ir Future research should systematically screen this compound against a diverse panel of biological targets to uncover novel therapeutic applications.

Key areas for investigation include:

Anticancer Activity: Many coumarins exhibit antitumor properties. researchgate.net Future studies should assess the cytotoxic and cytostatic effects of this compound on various cancer cell lines.

Anti-inflammatory Effects: The anti-inflammatory potential of this compound should be investigated using in vitro and in vivo models of inflammation. frontiersin.org

Neuroprotective Properties: Given that some coumarins show neuroprotective effects, exploring the potential of this compound in models of neurodegenerative diseases is a promising avenue. iau.ir

Antiviral and Antibacterial Activity: The antimicrobial spectrum of this compound should be determined against a range of pathogenic bacteria and viruses, including drug-resistant strains. researchgate.netnih.gov

A proposed initial screening cascade for this compound is outlined below:

| Biological Target/Assay | Cell Lines/Model System | Potential Therapeutic Indication |

| Cytotoxicity Assay (MTT/XTT) | Panel of human cancer cell lines (e.g., MCF-7, A549, HCT116) | Oncology |

| Nitric Oxide (NO) Production Assay | LPS-stimulated RAW 264.7 macrophages | Inflammatory Disorders |

| Neuronal Viability Assay | SH-SY5Y cells treated with neurotoxins (e.g., MPP+, 6-OHDA) | Neurodegenerative Diseases |

| Minimum Inhibitory Concentration (MIC) | Staphylococcus aureus, Pseudomonas aeruginosa, Influenza A virus | Infectious Diseases |

Deeper Elucidation of Mechanistic Pathways

Understanding the molecular mechanisms by which this compound exerts its biological effects is crucial for its development as a drug. Current knowledge on its specific mechanistic pathways is virtually nonexistent. Future research must focus on identifying the direct molecular targets and signaling pathways modulated by this compound.

Suggested research approaches include:

Target Identification: Employing techniques such as affinity chromatography, pull-down assays coupled with mass spectrometry, and computational target prediction to identify the direct binding partners of this compound.

Pathway Analysis: Utilizing transcriptomics (RNA-seq) and proteomics to analyze global changes in gene and protein expression in cells treated with this compound. This can reveal the key signaling pathways affected, such as MAPK, NF-κB, or PI3K/Akt pathways. researchgate.netmdpi.com

Enzyme Inhibition Assays: Based on the predicted targets, specific enzyme inhibition assays should be conducted to validate the interaction and determine the inhibitory potency (IC50) of this compound.

Development of Innovative Synthetic Methodologies

To facilitate further research and potential commercialization, efficient and scalable synthetic routes for this compound are required. While it can be isolated from natural sources, this is often not viable for large-scale production. ox.ac.uk The development of novel synthetic methodologies is a key unaddressed gap.

Future synthetic chemistry research should focus on:

Total Synthesis: Designing and executing a concise and high-yielding total synthesis of this compound. This would provide a reliable source of the compound for extensive biological testing.

Green Chemistry Approaches: Developing environmentally friendly synthetic methods that minimize the use of hazardous reagents and solvents and maximize atom economy. nih.govacs.org

Analogue Synthesis: The developed synthetic route should be flexible to allow for the creation of a library of this compound analogues. This will be critical for structure-activity relationship (SAR) studies and lead optimization. nobelprize.orgnobelprize.org

A comparative table of potential synthetic strategies is presented below:

| Synthetic Strategy | Potential Advantages | Potential Challenges |

| Classical Multi-step Synthesis | Well-established reactions, predictable outcomes. | Often long, low overall yield, may use harsh reagents. |

| Convergent Synthesis | Higher overall yield, modular approach for analogue synthesis. | Requires careful planning of fragment synthesis. |

| Biocatalytic Synthesis | High selectivity, mild reaction conditions, environmentally friendly. | Limited availability of suitable enzymes, potential for low substrate tolerance. |

Comprehensive Preclinical Pharmacodynamic Modeling

Pharmacodynamic (PD) modeling is essential to understand the relationship between drug concentration and its pharmacological effect. catapult.org.ukresearchgate.net For this compound, there is a complete lack of such data. Future research must establish a robust preclinical PD profile.

Key components of this research should include:

In Vitro and In Vivo Correlation: Establishing a clear link between the in vitro potency of this compound (e.g., IC50) and its in vivo efficacy in relevant animal models of disease.

Dose-Response Relationship: Determining the dose-response and concentration-response relationships to identify the optimal dosing range that produces the desired therapeutic effect while minimizing potential toxicity. plos.org

Biomarker Identification: Identifying and validating biomarkers that can be used to monitor the therapeutic effect of this compound in preclinical and potentially clinical settings. nih.govfrontiersin.org

Optimization Strategies for Lead Compound Development

Should this compound demonstrate promising biological activity, it will serve as a lead compound for further optimization. medchemexpress.comresearchgate.net This process involves modifying its chemical structure to improve its drug-like properties. nih.govpreprints.org

Strategies for lead optimization will include:

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of analogues to understand how different structural modifications affect potency, selectivity, and pharmacokinetic properties. nih.gov

Improving ADME Properties: Modifying the structure to enhance its absorption, distribution, metabolism, and excretion (ADME) profile. This may involve altering lipophilicity, introducing or removing metabolic soft spots, and improving solubility.

Reducing Off-Target Effects: Fine-tuning the structure to increase its selectivity for the desired biological target, thereby reducing the potential for side effects.

The following table outlines a hypothetical lead optimization plan for this compound:

| Optimization Goal | Proposed Modification Strategy | Analytical Method |

| Increase Potency | Modify substituents on the aromatic ring. | In vitro activity assays (e.g., enzyme inhibition, cell-based assays). |

| Enhance Solubility | Introduce polar functional groups (e.g., hydroxyl, amino groups). | Aqueous solubility determination (e.g., nephelometry). |

| Improve Metabolic Stability | Block potential metabolic sites (e.g., by fluorination or deuteration). | In vitro metabolism studies using liver microsomes. |

| Reduce Toxicity | Eliminate or modify potentially toxicophores. | In vitro cytotoxicity assays against non-cancerous cell lines. |

Q & A

Q. Where can researchers access high-quality spectral data for this compound validation?

Q. How can interdisciplinary teams collaborate effectively on this compound research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.